Proteomic Sequence Coverage: 4.8-Fold Improvement over Formaldehyde-APTES Immobilization
In a head-to-head comparison of enzyme immobilization methods for bottom-up proteomics, chymotrypsin immobilized using triethoxysilylbutyraldehyde (TESB) in an open-tubular immobilized enzyme microreactor (IMER) achieved 29% sequence coverage of bovine serum albumin (BSA), compared to only 6% sequence coverage for a traditional formaldehyde-crosslinked APTES IMER under identical LC-MS/MS analysis conditions [1]. This represents a 4.8-fold enhancement in analytical depth directly attributable to the TESB coupling chemistry.
| Evidence Dimension | Protein sequence coverage (LC-MS/MS peptide mapping) |
|---|---|
| Target Compound Data | 29% sequence coverage |
| Comparator Or Baseline | Formaldehyde-APTES IMER: 6% sequence coverage |
| Quantified Difference | 4.8-fold increase (23 percentage points absolute) |
| Conditions | Bovine serum albumin (BSA) substrate; chymotrypsin enzyme; open-tubular IMER format; LC-MS/MS analysis |
Why This Matters
Higher sequence coverage directly reduces false negatives in proteomic analysis, enabling confident identification of post-translational modifications and low-abundance peptides that conventional immobilization methods miss.
- [1] Ku, K., Frey, C., Arad, M., & Ghafourifar, G. (2022). Development of novel enzyme immobilization methods employing formaldehyde or triethoxysilylbutyraldehyde to fabricate immobilized enzyme microreactors for peptide mapping. Analytical Methods, 14(41), 4053-4063. View Source
